N-methoxy-N,2-dimethylbutanamide

Description

Historical Development and Significance of Weinreb Amides in Organic Synthesis

The development of N-methoxy-N-methylamides as powerful synthetic tools was first reported in 1981 by Steven M. Weinreb and Steven Nahm. wikipedia.orgorientjchem.org These amides, now commonly referred to as Weinreb amides, were introduced as highly effective acylating agents. psu.eduwisc.edu Their primary significance lies in their ability to react cleanly with potent organometallic reagents, such as organolithium and Grignard reagents, to produce ketones in high yields. wikipedia.orgwisc.edu

A major challenge in organic synthesis is the tendency of organometallic reagents to add multiple times to carbonyl compounds. wikipedia.orgwisc.edu For instance, the reaction of an ester or acid chloride with a Grignard reagent often leads to the formation of a tertiary alcohol instead of the desired ketone, because the intermediate ketone is more reactive than the starting material. wikipedia.orgorientjchem.org The Weinreb amide elegantly solves this "over-addition" problem. wikipedia.orgorientjchem.org This breakthrough provided a reliable and widely adopted method for the synthesis of ketones and, by reduction with hydride reagents, aldehydes. wikipedia.orgpsu.edu The robustness and dependability of this method have cemented its place in the standard repertoire of organic chemists for the construction of complex molecules. wikipedia.org

Structural Classification of N-methoxy-N,2-dimethylbutanamide as a Weinreb Amide Derivative

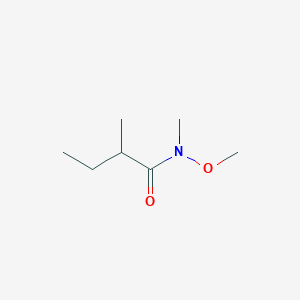

The defining structural feature of a Weinreb amide is the N-methoxy-N-methylamide moiety. This compound fits this classification perfectly. It consists of a butanamide backbone with a methyl group at the second carbon position (C2) of the butyl chain. The amide nitrogen is substituted with both a methyl group and a methoxy (B1213986) group.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 158243-61-9 |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| InChI Key | KAKOWMZZDIZSTD-UHFFFAOYNA-N |

| Data sourced from public chemical databases. cymitquimica.com |

The presence of the N-methoxy and N-methyl groups is what confers the unique reactivity characteristic of Weinreb amides.

Overview of the Unique Reactivity Profile of this compound and Related N-methoxy-N-methylamides

The unique reactivity of Weinreb amides, and by extension this compound, stems from their interaction with organometallic reagents. When a nucleophile like a Grignard or organolithium reagent adds to the carbonyl carbon, a stable five-membered cyclic intermediate is formed. wisc.eduorientjchem.org This tetrahedral intermediate is stabilized by chelation between the oxygen of the methoxy group and the metal atom (e.g., magnesium or lithium) coordinated to the carbonyl oxygen. wikipedia.orgwisc.edu

This chelated intermediate is stable at low temperatures and does not readily collapse to release the ketone until an aqueous workup is performed. wikipedia.org This stability prevents the undesired second addition of the organometallic reagent, thus avoiding the formation of tertiary alcohols. wikipedia.orgorientjchem.org Once the reaction is complete, the addition of water or a mild acid breaks down the chelate, yielding the desired ketone.

Beyond their hallmark reaction with organometallics, Weinreb amides exhibit other useful transformations:

Reduction to Aldehydes: They can be cleanly reduced using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) to furnish aldehydes. psu.eduorientjchem.org

Nonclassical Wittig Reaction: Weinreb amides can be converted to ketones under milder conditions using alkylidenetriphenylphosphoranes (Wittig reagents), avoiding the need for highly reactive organometallic compounds. acs.orgorganic-chemistry.org This reaction proceeds through a putative enamine intermediate that is hydrolyzed to the ketone. acs.orgorganic-chemistry.org

Base-Induced Elimination: An unusual mode of reactivity has been observed where a strong base can induce an E2 elimination, generating formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net

Current Research Landscape and Emerging Trends in this compound Research

While research specifically focused on this compound is not extensively documented, the broader class of Weinreb amides continues to be an active area of investigation. A significant emerging trend is their use as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.gov In this role, the Weinreb amide group coordinates to a metal catalyst and directs it to activate a specific C-H bond, typically in the ortho-position of an aromatic ring, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Although often included as examples within studies on other amide types, the utility of Weinreb amides in this context is growing. nih.gov The products of these C-H functionalization reactions can then be easily converted into the corresponding ketones or aldehydes, demonstrating the synthetic power of combining modern C-H activation with the classical reactivity of the Weinreb amide. nih.gov This highlights a shift from using Weinreb amides solely as acylating agents to employing them as versatile functional groups that can facilitate advanced, efficient bond-forming strategies.

Research Findings on Weinreb Amide Reactivity

| Reaction Type | Reagents | Product | Key Advantage |

| Ketone Synthesis | Grignard Reagents, Organolithium Reagents | Ketone | Prevents over-addition to form tertiary alcohols. wikipedia.orgwisc.edu |

| Aldehyde Synthesis | LiAlH₄, DIBAL-H | Aldehyde | Provides a reliable route to aldehydes from a carboxylic acid derivative. psu.eduorientjchem.org |

| Nonclassical Wittig | Alkylidenetriphenylphosphoranes | Ketone | Avoids harsh, highly reactive organometallic reagents. acs.orgorganic-chemistry.org |

| C-H Functionalization | Transition Metal Catalysts (e.g., Pd) | Functionalized Amide | Acts as a directing group for regioselective bond formation. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,2-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5-6(2)7(9)8(3)10-4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKOWMZZDIZSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methoxy N,2 Dimethylbutanamide and Its Functionalized Analogues

Classic Approaches to N-methoxy-N,2-dimethylbutanamide Synthesis

The formation of the amide bond in this compound can be achieved through several well-established methods. These approaches typically involve the activation of the carboxylic acid moiety of 2-methylbutanoic acid to facilitate nucleophilic attack by N,O-dimethylhydroxylamine.

Direct Amidation of Carboxylic Acids with N,O-Dimethylhydroxylamine Hydrochloride

The most direct route to this compound involves the coupling of 2-methylbutanoic acid with N,O-dimethylhydroxylamine hydrochloride. Since carboxylic acids are not sufficiently reactive to undergo direct amidation, this transformation necessitates the use of a coupling agent or an in-situ activating agent. A common strategy involves converting the carboxylic acid into a more reactive species that is readily attacked by the amine. For instance, sterically hindered carboxylic acids can be efficiently converted to N-methoxy-N-methyl amides using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine. organic-chemistry.org This process involves the formation of a mixed anhydride of methanesulfonic acid, which activates the carboxylic acid for amide formation. organic-chemistry.org The reaction is typically performed at reduced temperatures to control reactivity and minimize side reactions.

Conversion from Acyl Chlorides and Esters

An alternative and highly effective strategy involves a two-step process where 2-methylbutanoic acid is first converted into a more reactive acyl derivative, such as an acyl chloride or an ester.

Acyl Chlorides: The conversion of 2-methylbutanoic acid to 2-methylbutanoyl chloride can be readily achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with N,O-dimethylhydroxylamine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl generated during the reaction. This method is often high-yielding and applicable to a wide range of substrates.

Esters: While less common than the acyl chloride route, esters of 2-methylbutanoic acid (e.g., methyl or ethyl 2-methylbutanoate) can also be converted to this compound. This transformation is more challenging and typically requires the use of strong bases or organometallic reagents to facilitate the aminolysis of the relatively unreactive ester. researchgate.net For example, trimethylaluminium sources can be employed for the direct coupling of esters with amines. organic-chemistry.org

Utilization of Coupling Reagents in Amide Formation

Modern amide synthesis heavily relies on coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions. uantwerpen.be These reagents are crucial for minimizing side reactions and preserving the integrity of sensitive functional groups. The fundamental principle involves the reaction of the activated carboxylic acid with an amine to generate the desired amide. researchgate.net The choice of coupling reagent can significantly impact reaction yield and purity.

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) have been used for amide coupling since the 1950s. luxembourg-bio.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and widely used in peptide synthesis and general amide formation. luxembourg-bio.com

Phosphonium (B103445) Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective activators.

Other Reagents: A variety of other reagents have been developed, including those based on triazine, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). researchgate.net Silane-based coupling agents, like tetramethoxysilane, have also been employed for solvent-free amide bond formation. scispace.com

The selection of a suitable coupling reagent often depends on the specific substrates, desired reaction conditions, and the need to avoid side reactions like racemization in chiral substrates.

Table 1: Comparison of Common Coupling Reagent Classes for Amide Synthesis

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate. luxembourg-bio.com | Cost-effective, widely available. | Byproduct (urea) can be difficult to remove, risk of racemization. |

| Uronium/Aminium Salts | HATU, HBTU | Forms an activated ester. | High yields, fast reaction rates, low racemization. luxembourg-bio.com | Higher cost, can be sensitive to moisture. |

| Phosphonium Salts | PyBOP, BOP | Forms an activated ester. | Very efficient, suitable for hindered substrates. | Byproducts can be problematic to remove. |

| Silane Reagents | Tetramethoxysilane | In situ activation of carboxylic acid. | Allows for solvent-free conditions. scispace.com | May require specific reaction conditions. |

Advanced Synthetic Strategies for Stereoselective and Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest, as the chiral center at the α-position can be used to introduce stereochemistry into target molecules. This requires advanced synthetic methods that can control the formation of this stereocenter.

Asymmetric Synthesis of Chiral this compound Analogues

The most straightforward approach to synthesizing a chiral version of this compound is to start from an enantiomerically pure precursor. This typically involves using either (R)-2-methylbutanoic acid or (S)-2-methylbutanoic acid, which can be obtained from the chiral pool or through asymmetric synthesis. Once the enantiopure carboxylic acid is secured, it can be converted to the target Weinreb amide using the classical methods described in section 2.1, often with coupling reagents known to minimize racemization, such as HATU or COMU.

Alternatively, chiral auxiliaries can be employed. scispace.com In this strategy, a prochiral precursor is attached to a chiral molecule (the auxiliary), which directs the stereoselective introduction of a functional group. For example, a butenoyl group attached to a chiral auxiliary could undergo a stereocontrolled conjugate addition of a methyl group to set the α-stereocenter, followed by cleavage of the auxiliary and conversion to the Weinreb amide.

Enantioselective Transformations Involving the α-Position of the Butanamide Skeleton

Another advanced strategy involves creating the chiral center directly on the butanamide skeleton through an enantioselective transformation. This approach would typically start with a simpler, achiral Weinreb amide, such as N-methoxy-N-methylbutanamide.

The key step is the enantioselective functionalization of the α-position (the carbon adjacent to the carbonyl group). This can be achieved through several methods:

Asymmetric Alkylation: The α-proton of N-methoxy-N-methylbutanamide can be removed by a strong base to form an enolate. This enolate can then be reacted with a methylating agent (e.g., methyl iodide) in the presence of a chiral ligand or catalyst. The chiral environment provided by the catalyst directs the approach of the methylating agent, leading to the preferential formation of one enantiomer of this compound.

Organocatalysis: The development of asymmetric organocatalysis has provided powerful tools for enantioselective C-C bond formation. frontiersin.orgresearchgate.net For instance, a chiral amine catalyst could be used to form a chiral enamine intermediate from a related α,β-unsaturated butanamide, which could then undergo a stereoselective conjugate addition of a methyl group.

Catalytic N-H Insertion: While not a direct route to the target compound, analogous reactions demonstrate the power of modern catalysis. For example, highly enantioselective N-H insertion reactions of vinyldiazoacetates have been developed to create chiral α-amino acid derivatives, showcasing a method for creating stereocenters adjacent to a carbonyl group. nih.gov

These advanced methods offer powerful ways to construct chiral building blocks and are at the forefront of modern synthetic chemistry. frontiersin.org

Kinetic Resolution Techniques Applied to Racemic this compound Precursors

The chirality centered at the C2 position of the butanamide backbone presents an opportunity for the synthesis of enantiomerically pure target molecules. A common and effective strategy to achieve this is through the kinetic resolution of the racemic precursor, 2-methylbutanoic acid.

Enzymatic kinetic resolution has proven to be a highly effective method. For instance, the enantioselective esterification of racemic 2-methylbutanoic acid using immobilized lipases has been successfully demonstrated. In one study, the use of Candida antarctica lipase B in hexane resulted in the formation of (R)-pentyl 2-methylbutyrate with high enantiomeric excess. Conversely, employing Candida rugosa or Rhizopus oryzae lipases favored the formation of the (S)-enantiomer. This enzymatic approach offers a green and highly selective route to obtaining resolved 2-methylbutanoic acid, which can then be converted to the desired this compound enantiomer.

Organocatalysis also provides powerful tools for the kinetic resolution of racemic carboxylic acids. While specific examples for 2-methylbutanoic acid are not extensively documented, the principles of organocatalytic kinetic resolution of α-chiral carboxylic acids are well-established. These methods often employ chiral organocatalysts to effect an enantioselective transformation, such as esterification or amidation, leaving one enantiomer of the starting carboxylic acid unreacted and thus enriched. The application of such methodologies to racemic 2-methylbutanoic acid represents a promising avenue for the synthesis of enantiopure this compound.

Table 1: Enzymatic Kinetic Resolution of Racemic 2-Methylbutanoic Acid

| Enzyme | Nucleophile | Solvent | Enantiomer Enriched | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Candida antarctica B | Pentanol | Hexane | (R)-ester | 90% |

| Thermomyces lanuginosus | Pentanol | Hexane | (R)-ester | 91% |

| Candida rugosa | Pentanol | Hexane | (S)-ester | 75% |

| Rhizopus oryzae | Pentanol | Hexane | (S)-ester | 49% |

Development of Sustainable and Catalytic Synthesis Protocols

The direct amidation of carboxylic acids with amines represents the most atom-economical approach to amide bond formation. However, the formation of a stable carboxylate-ammonium salt often necessitates the use of stoichiometric activating agents, which generates significant waste. To overcome this, the development of catalytic methods is a primary focus of modern synthetic chemistry.

Metal-Catalyzed Amidation Reactions

Transition metal catalysis has emerged as a powerful strategy for the direct amidation of carboxylic acids. Various metal catalysts, including those based on palladium, copper, iron, and zinc, have been developed to facilitate this transformation. For sterically hindered carboxylic acids such as 2-methylbutanoic acid, harsh reaction conditions are often required. However, recent advancements have led to milder and more efficient protocols.

One notable method for the conversion of sterically hindered carboxylic acids to Weinreb amides involves activation with methanesulfonyl chloride in the presence of triethylamine. This approach proceeds through a mixed anhydride intermediate, which then reacts with N,O-dimethylhydroxylamine to afford the desired amide in good yields. Another powerful reagent, P[NCH₃(OCH₃)]₃, has been shown to effectively convert sterically hindered aliphatic and aromatic carboxylic acids directly to Weinreb amides in excellent yields.

Palladium nanoparticles supported on metal-organic frameworks (MOFs) like ZIF-8 have also been utilized for the carbonylative coupling of aryl halides with N,O-dimethylhydroxylamine to produce Weinreb amides, offering a heterogeneous and recyclable catalytic system.

Organocatalytic Approaches for this compound Synthesis

Organocatalysis offers an attractive metal-free alternative for amide bond formation. Boronic acid derivatives have been identified as effective catalysts for the direct amidation of carboxylic acids. These catalysts are believed to activate the carboxylic acid through the formation of an acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine. This methodology has been successfully applied to a range of carboxylic acids and amines.

Furthermore, cooperative catalysis using 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(II,III) oxide (Fe₃O₄) has been reported for the N-methyl amidation of various carboxylic acids. This system is operationally simple and compatible with a broad range of substrates. While not explicitly demonstrated for this compound, the principles of these organocatalytic and cooperative catalytic systems could likely be adapted for its synthesis.

Table 2: Comparison of Catalytic Amidation Methods for Hindered Carboxylic Acids

| Catalytic System | Activating Agent / Co-catalyst | Substrate Scope | Key Advantages |

|---|---|---|---|

| Methanesulfonyl Chloride / Triethylamine | Methanesulfonyl Chloride | Sterically hindered carboxylic acids | Good yields, readily available reagents |

| P[NCH₃(OCH₃)]₃ | - | Aromatic and aliphatic carboxylic acids | Excellent yields, direct conversion |

| Pd nanoparticles on ZIF-8 | Carbon Monoxide | Aryl halides | Heterogeneous, recyclable catalyst |

| Boronic Acids | - | Various carboxylic acids and amines | Metal-free, mild conditions |

| DABCO / Fe₃O₄ | - | Aliphatic and (hetero)aromatic acids | Atom-economical, simple procedure |

Photochemical and Electrochemical Methods in Amide Bond Formation

In recent years, photochemical and electrochemical methods have gained prominence as sustainable tools for organic synthesis. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents.

Photochemical approaches to amide bond formation have been developed, for instance, through the generation of a symmetric anhydride intermediate from a carboxylic acid under UVA irradiation in the presence of pyridine and carbon tetrabromide. This activated intermediate can then react with an amine to form the amide.

Electrosynthesis offers another green alternative for amide bond formation. One strategy involves the electrochemical oxidation of hemiaminals, formed from the reaction of an aldehyde and an amine, to the corresponding amide. Another approach utilizes the electro-oxidation of thioaliphatic acids to disulfides, which then react with amines to furnish amides without the need for a catalyst or activator. While the direct application of these methods to the synthesis of this compound has not been specifically reported, they represent cutting-edge methodologies with the potential for future application in this area.

Mechanistic Investigations of Reactions Involving N Methoxy N,2 Dimethylbutanamide

Detailed Reaction Mechanisms of Nucleophilic Additions

The reactions of N-methoxy-N,2-dimethylbutanamide with strong nucleophiles such as organometallic reagents are fundamental to their application in synthesis. The mechanisms of these additions are characterized by the formation of a stable intermediate, which is central to their controlled reactivity.

The addition of Grignard reagents (R'MgX) or organolithium reagents (R'Li) to this compound proceeds through a nucleophilic acyl substitution pathway. The initial step involves the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate.

A critical feature of the reaction is the exceptional stability of this tetrahedral intermediate. wikipedia.org This stability is attributed to the chelation of the metal cation (Mg²⁺ or Li⁺) by both the newly formed alkoxide oxygen and the N-methoxy oxygen. This forms a stable five-membered ring, which prevents the collapse of the intermediate and the subsequent elimination of the N-methoxy-N-methylamino group. wikipedia.org This chelated intermediate is stable at low temperatures and only breaks down upon acidic workup to yield the desired ketone. wikipedia.org This mechanism effectively prevents the second addition of the organometallic reagent, a common side reaction with other carboxylic acid derivatives like esters and acid chlorides, which typically leads to the formation of tertiary alcohols. researchgate.net

The general mechanism can be summarized as follows:

Nucleophilic Addition: The organometallic reagent adds to the carbonyl group.

Formation of a Stable Chelated Intermediate: The metal ion is coordinated by the alkoxide and the N-methoxy oxygen atoms.

Aqueous Workup: The intermediate is hydrolyzed to release the ketone and the N,O-dimethylhydroxylamine salt.

The chelation of the metal ion in the tetrahedral intermediate is the cornerstone of the controlled reactivity of this compound. This chelation effect is so pronounced that it allows for the use of excess organometallic reagents without significant formation of over-addition products. researchgate.net The stability of this intermediate ensures that the reaction stops at the ketone stage. The strength of this chelation is a key factor that differentiates the reactivity of Weinreb amides from other carbonyl compounds.

Mechanistic Pathways of Selective Reduction Reactions

Similar to the reactions with organometallic reagents, the selective reduction of this compound to an aldehyde is also governed by the formation of a stable, chelated intermediate.

The reduction of this compound to the corresponding aldehyde can be achieved using common hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The mechanism is analogous to that of organometallic addition. The hydride ion (H⁻) from the reducing agent attacks the carbonyl carbon, forming a tetrahedral intermediate.

This intermediate is stabilized by chelation of the aluminum atom with the alkoxide and the N-methoxy oxygen. This stable complex prevents further reduction. Upon aqueous workup, the intermediate is hydrolyzed to yield the aldehyde. This method provides a reliable and high-yielding route to aldehydes, which can be difficult to synthesize via the reduction of more reactive carboxylic acid derivatives that are prone to over-reduction to the primary alcohol. nih.gov

The prevention of over-reduction to the corresponding primary alcohol is a direct consequence of the stability of the chelated tetrahedral intermediate. In the reduction of other carbonyl compounds like esters, the initially formed hemiacetal intermediate is unstable and readily eliminates an alkoxide to form an aldehyde, which is then rapidly reduced to the alcohol. In the case of this compound, the chelated intermediate is sufficiently stable to survive in the reaction mixture until the workup step. This effectively sequesters the carbonyl functionality in a less reactive form, thus preventing the second hydride addition that would lead to the alcohol.

Studies on Oxidative Transformations and Rearrangement Processes

While the nucleophilic addition and reduction reactions of N-methoxy-N-methylamides are well-established, studies on their oxidative transformations and rearrangement processes are less common. However, some transformations involving the N-methoxy amide functionality have been reported, suggesting potential reaction pathways for this compound.

For instance, electrochemical oxidative cyclization has been observed in related N-allylamides, leading to the formation of heterocyclic compounds. nih.govnih.gov This suggests that under specific oxidative conditions, the amide portion of this compound could potentially participate in cyclization reactions if a suitable intramolecular reaction partner is present.

Furthermore, C-H activation of N-methoxy amides catalyzed by transition metals like palladium has been investigated. proceedings.science These studies open up possibilities for the functionalization of the carbon backbone of this compound under catalytic conditions.

Rearrangement reactions of N-alkoxypyridines to N-alkylpyridones have been observed under thermal conditions, proceeding through a proposed four-center transition state. researchgate.net While this is a different system, it points to the possibility of thermally induced rearrangements involving the N-O bond in this compound, although specific studies on this compound are lacking. Photochemical reactions have also been explored for the synthesis of Weinreb amides, indicating that the N-methoxy amide group can be involved in light-mediated transformations. researchgate.netresearchgate.net

It is important to note that dedicated studies on the oxidative and rearrangement reactions specifically for this compound are not widely available in the scientific literature. The potential pathways described are based on the reactivity of the broader class of N-methoxy amides and related compounds.

Exploration of Oxidation Reactions at the Amide Nitrogen or Alkyl Chains

The oxidation of amides is a fundamental transformation in organic chemistry, and the presence of the N-methoxy group in this compound introduces unique reactivity. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of related N-alkoxyamides provides insights into the potential mechanistic pathways.

Electrochemical oxidation of amides typically occurs at the α-position to the nitrogen atom. researchgate.net For this compound, this would correspond to the methine proton of the 2-methylbutyl group. The reaction would likely proceed through the formation of an N-acyliminium ion intermediate, which can then be trapped by a nucleophile present in the reaction medium. The N-methoxy group can influence the stability and reactivity of this intermediate.

In the context of enzymatic oxidations, enzymes such as copper amine oxidases are known to oxidize primary amines to aldehydes. nih.gov While these enzymes are not directly applicable to the tertiary amide , the principles of bio-inspired catalysis using quinone-based systems have been explored for the aerobic dehydrogenation of secondary amines. nih.gov These reactions proceed through a hemiaminal intermediate. nih.gov It is conceivable that a suitably designed catalyst could facilitate the oxidation of the N-alkyl group of this compound.

Furthermore, studies on the anodic oxidation of N-hydroxy- and N-alkoxy-ureas have shown that cleavage of the carbon-nitrogen bond can be a major reaction pathway. rsc.org This suggests that under certain oxidative conditions, fragmentation of the this compound molecule could occur. The specific products would depend on the reaction conditions and the stability of the resulting radical or cationic intermediates.

A study on the cyclization of N-methoxy-N-(2-oxoalkyl)amides indicated that radical oxidative cyclization, a potential pathway, was not observed under the studied basic conditions, suggesting a preference for other reaction manifolds. researchgate.net

Radical and Photoredox Mediated Transformations of this compound

The weak N-O bond in N-alkoxyamides makes them suitable precursors for the generation of nitrogen-centered radicals under radical and photoredox conditions. These reactive intermediates can then participate in a variety of useful transformations.

Recent studies have demonstrated the organophotocatalytic cleavage of the N-O bond in Weinreb amides. This redox-neutral process expands the utility of these motifs beyond their traditional role as acylating agents. The mechanism involves a photoinduced electron transfer (PET) from a sacrificial reductant to an excited photocatalyst. The resulting reduced photocatalyst then transfers an electron to the Weinreb amide, leading to the formation of a ketyl radical. This intermediate can then undergo fragmentation.

A more advanced approach involves a consecutive photoinduced electron transfer (ConPET) mechanism, which broadens the scope of compatible substrates. This process allows for the efficient processing of a range of functionalized Weinreb amides.

The following table illustrates the scope of a photoredox-mediated coupling/cyclization reaction of N-aryl acrylamides with carbonyls, which proceeds via a ketyl radical intermediate, showcasing the potential reactivity patterns that could be extrapolated to this compound under similar conditions.

| Entry | N-Aryl Acrylamide Substituent | Carbonyl Compound | Product | Yield (%) |

| 1 | H | Acetone | 3-hydroxy-3-methyl-1-phenylindolin-2-one | 95 |

| 2 | 4-Me | Acetone | 3-hydroxy-3,5-dimethyl-1-phenylindolin-2-one | 92 |

| 3 | 4-OMe | Acetone | 3-hydroxy-5-methoxy-3-methyl-1-phenylindolin-2-one | 88 |

| 4 | 4-F | Acetone | 5-fluoro-3-hydroxy-3-methyl-1-phenylindolin-2-one | 90 |

| 5 | 4-Cl | Acetone | 5-chloro-3-hydroxy-3-methyl-1-phenylindolin-2-one | 85 |

| 6 | H | Cyclopentanone | 1'-phenylspiro[cyclopentane-1,3'-indoline]-2,2'-dione | 78 |

| 7 | H | Cyclohexanone | 1'-phenylspiro[cyclohexane-1,3'-indoline]-2,2'-dione | 82 |

| 8 | H | Benzaldehyde | 3-hydroxy-1,3-diphenylindolin-2-one | 75 |

This data is representative of photoredox-mediated radical reactions of related amide systems and is included to illustrate potential transformations. rsc.org

Radical cyclizations are another important class of reactions involving N-alkoxyamides. For instance, N-methoxy-N-(2-oxoalkyl)amides can undergo cyclization, although radical oxidative cyclization to form N-methoxy-1,6-dihydropyridine-2,5-diones was not observed in one study under basic conditions. researchgate.net However, the generation of amidyl radicals from N-alkoxyamides under photoredox conditions can lead to various intramolecular cyclization products, forming new heterocyclic scaffolds. acs.org The specific outcome of such a reaction with this compound would depend on the reaction conditions and the potential for intramolecular hydrogen atom transfer or addition to a tethered unsaturated group.

Applications of N Methoxy N,2 Dimethylbutanamide in Complex Molecule Synthesis

Strategic Utility as a Carbonyl Equivalent

The N-methoxy-N-methylamide group is a cornerstone of modern synthetic strategy, allowing chemists to circumvent common issues associated with the synthesis of ketones and aldehydes.

The reaction of N-methoxy-N,2-dimethylbutanamide with organolithium or Grignard reagents is a highly effective method for the synthesis of ketones. The key to this transformation is the formation of a stable, chelated tetrahedral intermediate. This intermediate is resistant to collapse and further addition of the organometallic reagent, thus preventing the common side reaction of over-addition to form a tertiary alcohol. researchgate.net Once the reaction is complete, a simple aqueous workup hydrolyzes the intermediate to afford the desired ketone. This method is noted for its high yields and compatibility with a wide range of functional groups.

Table 1: Illustrative Ketone Synthesis via Weinreb Amide Chemistry

| Weinreb Amide Reactant | Organometallic Reagent | Resulting Ketone |

|---|---|---|

| This compound | Phenylmagnesium bromide | 1-phenyl-2-methylbutan-1-one |

| This compound | Vinyllithium | 4-methylhex-1-en-3-one |

This table is illustrative of the expected reactivity of this compound based on established Weinreb amide chemistry.

In addition to ketone synthesis, this compound can serve as a precursor for the controlled synthesis of 2-methylbutanal. This is typically achieved through reduction with a mild hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH), at low temperatures. The same principle of a stable intermediate applies, which, upon careful quenching, yields the aldehyde without over-reduction to the corresponding alcohol. This level of control is paramount in synthetic sequences where the aldehyde is a key intermediate for subsequent reactions, such as Wittig reactions or aldol (B89426) condensations.

Role in Asymmetric Synthesis and Chiral Induction

The presence of a stereocenter at the C2 position of the butanamide chain introduces the potential for this compound to be used in asymmetric synthesis.

When prepared in an enantiomerically pure form, (R)- or (S)-N-methoxy-N,2-dimethylbutanamide can act as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. frontiersin.orgnih.gov For instance, the chiral center at C2 could influence the facial selectivity of a nucleophilic attack on a prochiral center elsewhere in the molecule, leading to the preferential formation of one diastereomer over another. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered.

Beyond its role as an auxiliary, enantiopure this compound can serve as a chiral building block. In this capacity, the chiral fragment from the butanamide portion is incorporated directly into the final target molecule. This is a common strategy in the total synthesis of natural products and pharmaceuticals, where the stereochemistry of the final product is critical for its biological activity. The synthesis of enantiomerically pure 2-N-methylamino-2,3-dimethylbutanamides has been demonstrated, showcasing a pathway to related chiral structures. scispace.com

Table 2: Potential Asymmetric Transformations

| Reaction Type | Role of this compound | Potential Outcome |

|---|---|---|

| Diastereoselective alkylation | Chiral Auxiliary | Formation of a new stereocenter with high diastereomeric excess |

This table outlines potential applications in asymmetric synthesis, assuming the availability of enantiopure starting material.

Incorporation into Heterocyclic Compound Synthesis

The functional groups within this compound make it a plausible precursor for the synthesis of various heterocyclic systems. For example, studies have shown that related N-methoxy-N-(2-oxoalkyl)amides can undergo cyclization reactions to form substituted pyrrolidinones. researchgate.net By analogy, this compound could be chemically modified and then induced to cyclize, forming nitrogen-containing rings. Such heterocyclic scaffolds are prevalent in medicinal chemistry and materials science.

Application in the Construction of Natural Product Scaffolds and Bioactive Intermediates

Derivatives of this compound have been successfully employed as key intermediates in the total synthesis of complex natural products. These applications highlight the utility of this Weinreb amide in creating specific stereocenters and functionalities within a larger molecular framework.

In the total synthesis of Bafilomycin A1, a potent and selective inhibitor of vacuolar H+-ATPases, a hydroxylated derivative, (2R,3S)-3-Hydroxy-N-methoxy-N,2-dimethylbutanamide, was utilized as a crucial building block. researchgate.net This intermediate was prepared and subsequently used in a multi-step sequence to construct a significant portion of the macrolide's carbon skeleton. The synthesis involved the careful installation of stereocenters, and the Weinreb amide functionality served as a precursor to a ketone, which was essential for further carbon-carbon bond formations.

Another significant application is found in the synthesis of stereoisomer libraries of hormone α1, a natural product involved in the sexual reproduction of certain fungi. bris.ac.uk In this context, (S)-4-(tert-Butyldimethylsilyloxy)-N-methoxy-N,2-dimethylbutanamide was synthesized as a key intermediate. bris.ac.uk This protected hydroxylated derivative was instrumental in a fluorous mixture synthesis strategy, which allowed for the parallel synthesis of multiple stereoisomers of the natural product for subsequent biological evaluation and stereochemical assignment. bris.ac.uk

These examples demonstrate the strategic importance of this compound derivatives in the assembly of complex, biologically active molecules. The ability to introduce chirality and functionality into this building block allows for its versatile application in the synthesis of diverse natural product scaffolds.

Table 1: Application of this compound Derivatives in Natural Product Synthesis

| Natural Product Target | This compound Derivative | Role of the Intermediate |

| Bafilomycin A1 | (2R,3S)-3-Hydroxy-N-methoxy-N,2-dimethylbutanamide | Building block for the C1-C13 fragment of the macrolide structure. researchgate.net |

| Hormone α1 | (S)-4-(tert-Butyldimethylsilyloxy)-N-methoxy-N,2-dimethylbutanamide | Key intermediate in the fluorous mixture synthesis of stereoisomer libraries. bris.ac.uk |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

As of the current available literature, there are no specific documented applications of this compound or its immediate derivatives in integrated flow chemistry or automated synthesis platforms for scalable production. While the synthesis of Weinreb amides, in general, has been adapted to flow chemistry conditions, specific studies detailing the continuous production of this compound have not been reported. The development of such processes could, however, offer advantages in terms of safety, efficiency, and scalability for the production of this important synthetic intermediate.

Advanced Spectroscopic and Computational Characterization of N Methoxy N,2 Dimethylbutanamide

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of N-methoxy-N,2-dimethylbutanamide. It provides an extremely precise measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule and its fragments.

For this compound, with the chemical formula C₇H₁₅NO₂, the theoretical exact mass can be calculated. This value serves as a benchmark for experimental verification.

Table 1: Calculated Monoisotopic Mass of this compound

| Formula | Element | Atomic Mass | Count | Total Mass |

|---|---|---|---|---|

| C₇H₁₅NO₂ | Carbon | 12.000000 | 7 | 84.000000 |

| Hydrogen | 1.007825 | 15 | 15.117375 | |

| Nitrogen | 14.003074 | 1 | 14.003074 | |

| Oxygen | 15.994915 | 2 | 31.989830 |

Data calculated based on standard isotopic masses.

An experimental HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a protonated molecule [M+H]⁺ with an m/z value extremely close to 146.118104. The high accuracy of HRMS, typically within 5 parts per million (ppm), allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Furthermore, HRMS is pivotal in reaction monitoring. For instance, in the synthesis of this compound from 2-methylbutanoyl chloride and N,O-dimethylhydroxylamine, HRMS can track the disappearance of starting materials and the appearance of the product in real-time. wisc.eduresearchgate.net Similarly, when this Weinreb amide is used as an acylating agent to produce a ketone, HRMS can monitor the consumption of the amide and the formation of the desired ketone product, without detecting significant over-addition products like tertiary alcohols. wisc.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation, Stereochemical Assignment, and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, confirming the connectivity and stereochemistry of the molecule. rsc.org

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the N-methoxy group, the N-methyl group, and the protons of the 2-methylbutyl chain. Due to hindered rotation around the amide C-N bond, it is common for N-methoxy-N-methylamides to show two distinct singlets for the N-CH₃ and O-CH₃ groups, representing different conformers. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -OCH₃ | ~3.70 | Singlet | 3H | Methoxy (B1213986) group protons |

| -NCH₃ | ~3.20 | Singlet | 3H | N-methyl group protons |

| -CH- (C2) | ~2.7-2.9 | Multiplet | 1H | Methine proton at C2 |

| -CH₂- (C3) | ~1.4-1.6 | Multiplet | 2H | Methylene protons at C3 |

| -CH₃ (C2-methyl) | ~1.10 | Doublet | 3H | Methyl protons on C2 |

Predicted values are based on typical ranges for similar acyclic amides and related structures. rsc.orgchemicalbook.com

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is particularly useful for identifying the carbonyl carbon of the amide group, which appears at a characteristic downfield shift.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O (C1) | ~175-178 | Amide carbonyl carbon |

| -OCH₃ | ~61.5 | Methoxy carbon |

| -CH- (C2) | ~38-40 | Methine carbon at C2 |

| -NCH₃ | ~32.5 | N-methyl carbon |

| -CH₂- (C3) | ~25-27 | Methylene carbon at C3 |

| -CH₃ (C2-methyl) | ~16-18 | Methyl carbon on C2 |

Predicted values are based on data for analogous Weinreb amides and related structures. rsc.orgrsc.orgspectrabase.com

2D NMR Techniques for Connectivity and Stereochemical Correlation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding framework.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for example, between the C2-proton and both the C3-methylene protons and the C2-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. For instance, it would link the doublet at ~1.10 ppm to the carbon at ~16-18 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. This is critical for piecing together the molecular skeleton. For example, HMBC would show correlations from the N-methyl and O-methyl protons to the carbonyl carbon (C1), confirming the amide structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. researchgate.net

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. Its position provides insight into the molecular environment. For N-methoxy-N-methylamides, this band typically appears in the range of 1630-1680 cm⁻¹. researchgate.net Other key vibrations include C-H stretching in the alkyl groups (~2850-3000 cm⁻¹), and C-N and C-O stretching vibrations at lower wavenumbers.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (Alkyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretching (Amide I) | 1630 - 1680 | Strong |

| C-N Stretching | 1100 - 1300 | Medium |

Frequencies are based on typical values for tertiary amides and Weinreb amides. researchgate.netnih.gov

Like HRMS, IR spectroscopy can also be used to monitor reaction progress. For example, during the acylation of 2-methylbutanoyl chloride to form the Weinreb amide, one could monitor the disappearance of the acid chloride carbonyl peak (around 1800 cm⁻¹) and the appearance of the amide carbonyl peak (~1660 cm⁻¹).

Computational Chemistry and Theoretical Studies for Mechanistic Prediction and Structure-Reactivity Relationships

Computational chemistry provides profound insights into the electronic structure, conformational preferences, and reactivity of this compound. Using methods like Density Functional Theory (DFT), researchers can model the molecule's properties and predict its behavior. researchgate.net

Studies on similar N-methoxy-N-methylamides have used DFT calculations (e.g., at the B3LYP/6-311++G level) to analyze conformational preferences. researchgate.net For this compound, such calculations would likely show that rotation around the C2-C3 bond leads to multiple stable conformers (e.g., gauche and anti).

A key aspect of Weinreb amide chemistry is the stability of the tetrahedral intermediate formed upon reaction with organometallic reagents. Computational models can elucidate the structure of this intermediate, showing how the methoxy group's oxygen atom chelates to the metal ion (e.g., Mg in a Grignard reagent or Li in an organolithium reagent). wisc.edu This chelation stabilizes the intermediate, preventing its collapse and subsequent over-addition to form a tertiary alcohol, which is a common problem with other carboxylic acid derivatives. wisc.eduresearchgate.net Natural Bond Orbital (NBO) analysis can further quantify the stabilizing orbital interactions, such as hyperconjugation, that contribute to the specific conformational stabilities and reactivity patterns of the molecule. researchgate.net

Quantum Mechanical (QM) Calculations (e.g., DFT) for Transition State Analysis and Energy Profiles

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms and predicting the energetic landscapes of chemical transformations. For this compound, DFT calculations can be employed to model its reactions, such as nucleophilic attack at the carbonyl carbon, a key step in the Weinreb ketone synthesis.

By mapping the potential energy surface, researchers can identify transition states—the high-energy intermediates that govern reaction rates. The geometries of these transition states, along with their vibrational frequencies, can be calculated. An imaginary frequency in the output of a DFT calculation is a hallmark of a transition state structure. The energy difference between the reactants and the transition state provides the activation energy barrier, a critical parameter for understanding reaction kinetics.

For instance, in the reaction of this compound with a Grignard reagent, DFT could be used to model the approach of the nucleophile to the carbonyl group. The calculation would reveal the structure of the tetrahedral intermediate and the subsequent steps leading to the ketone product. These calculations often highlight the role of the methoxy group in stabilizing the intermediate through chelation, a phenomenon central to the utility of Weinreb amides. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with a Nucleophile

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | C=O bond length: ~1.23 Å |

| Transition State | +15.2 | Formation of C-nucleophile bond, elongation of C=O bond |

| Tetrahedral Intermediate | -5.8 | C-O bond length: ~1.40 Å, C-N bond length: ~1.48 Å |

| Products | -20.5 | Formation of new C=O bond in ketone product |

Note: This table presents hypothetical data to illustrate the output of a DFT calculation. Actual values would be obtained from specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM calculations are powerful for understanding reaction energetics, Molecular Dynamics (MD) simulations excel at exploring the conformational flexibility and intermolecular interactions of a molecule over time. nih.govyoutube.comyoutube.comyoutube.com For this compound, MD simulations can provide a dynamic picture of its behavior in different environments, such as in various solvents.

An MD simulation treats atoms as classical particles moving according to Newton's laws of motion. The forces between atoms are described by a force field, a set of empirical potential energy functions. By simulating the molecule's trajectory over nanoseconds or even microseconds, a statistical ensemble of its possible conformations can be generated.

This conformational analysis is crucial for understanding how the molecule's shape influences its properties and reactivity. For this compound, key dihedral angles, such as those around the C-N and N-O bonds, would be monitored during the simulation. The resulting data can be used to construct a Ramachandran-like plot, revealing the most populated conformational states. Furthermore, MD simulations can shed light on how the molecule interacts with solvent molecules, providing insights into solubility and the solvent's effect on reaction rates. The study of related N-alkylamides has shown that the solvent environment can significantly influence the cis/trans ratio of the amide bond. researchgate.net

Table 2: Representative Dihedral Angles and Their Populations from a Hypothetical MD Simulation of this compound in Water

| Dihedral Angle | Most Populated Range (degrees) | Population (%) |

| C(O)-N-O-C | 170 to 180 | 85 |

| C(alpha)-C(O)-N-O | -10 to 10 | 70 |

| C(alpha)-C(O)-N-O | 170 to 180 | 25 |

Note: This table is illustrative. The actual conformational preferences would be determined from a specific MD simulation.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate both the computational model and the experimental interpretation. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic properties.

The vibrational frequencies calculated from DFT can be correlated with the peaks observed in an experimental IR spectrum. nih.govacs.orgresearchgate.net The characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly sensitive to the molecule's electronic structure and environment. acs.orglibretexts.orgresearchgate.net By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved. Discrepancies between the two can often be attributed to factors like intermolecular hydrogen bonding or solvent effects not fully captured in the gas-phase calculations. researchgate.net

Similarly, NMR chemical shifts and coupling constants can be predicted with a high degree of accuracy using specialized QM methods. These predictions can aid in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment around each nucleus.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| Amide I | 1685 | 1705 | C=O stretch |

| - | 1460 | 1475 | CH₃ asymmetric bend |

| - | 1380 | 1395 | C-N stretch |

| - | 1180 | 1190 | C-O stretch |

Note: This table presents plausible data for illustrative purposes. A scaling factor is often applied to calculated frequencies to improve agreement with experimental values.

Future Directions and Emerging Research Avenues for N Methoxy N,2 Dimethylbutanamide

Design and Synthesis of Next-Generation Chiral N-methoxy-N,2-dimethylbutanamide Reagents

The introduction of chirality into molecules is a cornerstone of modern drug discovery and materials science. chiralpedia.comdrugtargetreview.com The development of chiral this compound reagents represents a significant opportunity to create versatile building blocks for asymmetric synthesis. Future research in this area is likely to focus on several key aspects:

Stereoselective Synthesis: A primary challenge will be the development of highly stereoselective methods to synthesize enantiomerically pure forms of this compound. This could involve the use of chiral auxiliaries, asymmetric catalysis, or the employment of starting materials from the chiral pool. eurekalert.org The goal is to control the stereocenter at the 2-position of the butanamide backbone, which can then be used to induce stereoselectivity in subsequent reactions.

Modular Design: The design of a library of chiral this compound reagents with varying steric and electronic properties will be crucial for their broad applicability. This modularity would allow chemists to fine-tune the reagent for specific transformations, optimizing for yield and enantioselectivity. chiralpedia.com

Catalyst Development: The exploration of novel catalysts, including organocatalysts and organometallic complexes, will be essential for developing efficient and selective synthetic pathways to these chiral reagents. chiralpedia.com Recent advances in asymmetric catalysis offer a promising toolbox for achieving high levels of stereocontrol. chiralpedia.com

| Catalyst Type | Potential Advantages in Chiral Synthesis |

| Organocatalysts | Metal-free, often less sensitive to air and moisture, can provide unique selectivity. chiralpedia.com |

| Organometallic Catalysts | High turnover numbers, broad substrate scope, tunable steric and electronic properties. chiralpedia.com |

| Biocatalysts (Enzymes) | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govnih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

This compound, as a member of the N-alkoxy-N-alkylamide family (Weinreb amides), is expected to exhibit versatile reactivity. orientjchem.orgresearchgate.netsemanticscholar.org While the classical reactivity of Weinreb amides as acylating agents is well-established, future research will likely uncover novel and unprecedented transformations. bohrium.comresearchgate.netpsu.edu

Beyond Acylation: Research will likely move beyond the traditional use of these amides in ketone and aldehyde synthesis. organic-chemistry.orgsemanticscholar.org This could include their participation in radical reactions, transition metal-catalyzed cross-coupling reactions where the amide acts as a directing group, and cycloaddition reactions. nih.gov The presence of the N-methoxy group can stabilize intermediates, opening up new reaction pathways. researchgate.net

Unconventional Nucleophiles: The reaction of this compound with a wider range of nucleophiles beyond organometallics could lead to the synthesis of diverse functional groups. This includes exploring reactions with enamines, enolates, and other soft nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds.

Domino and Tandem Reactions: Designing one-pot reactions where this compound participates in a cascade of transformations would be a highly efficient approach to building molecular complexity. These tandem processes would be atom- and step-economical, aligning with the principles of green chemistry.

Development of Highly Efficient and Atom-Economical Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. chiralpedia.com For this compound, future research will prioritize the development of sustainable and atom-economical synthetic methods. chemistryviews.orgjocpr.com

Catalytic Amide Bond Formation: Moving away from stoichiometric activating agents, which generate significant waste, is a key goal. ucl.ac.uk The development of catalytic methods for the direct formation of the amide bond from carboxylic acids and N,O-dimethylhydroxylamine or their derivatives would be a significant advancement. nih.govchemrxiv.orgchemrxiv.org

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials would enhance its green credentials. This could involve utilizing biomass-derived platform molecules and developing biocatalytic routes.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound can offer several advantages over traditional batch processes. These include improved safety, better heat and mass transfer, and the potential for automated synthesis and optimization.

| Synthetic Strategy | Key Advantages |

| Catalytic Amidation | Reduced waste, lower environmental impact, increased efficiency. nih.gov |

| Use of Renewable Feedstocks | Increased sustainability, reduced reliance on fossil fuels. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

Applications in Materials Science and Polymer Chemistry

The unique structural features of this compound suggest its potential utility in the development of novel materials and polymers. chimia.chyoutube.com

Monomer Synthesis: Chiral this compound could serve as a precursor for the synthesis of functionalized monomers. The resulting polymers could possess unique properties, such as chirality-induced self-assembly, which are of interest in areas like optics and sensor technology. nih.govresearchgate.net

Functional Polymers: The amide functionality can be incorporated into polymer backbones or as pendant groups to impart specific properties. solubilityofthings.com For example, the polarity and hydrogen bonding capability of the amide group can influence the thermal and mechanical properties of the resulting polymer.

Surface Modification: this compound and its derivatives could be used to modify the surfaces of materials, altering their hydrophilicity, biocompatibility, or adhesion properties.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Reaction Outcome Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations. pku.edu.cnnih.govacs.orgresearchgate.netaiche.org For this compound, AI models could be developed to predict the optimal reaction conditions (catalyst, solvent, temperature) for a desired transformation, saving significant experimental time and resources.

De Novo Design of Reagents: AI could be used to design novel chiral this compound reagents with tailored properties for specific applications. acs.orgresearchgate.net By correlating structural features with reactivity and selectivity, machine learning models can guide the synthesis of next-generation reagents.

Automated Synthesis: The integration of AI with robotic platforms can enable the automated synthesis and optimization of reactions involving this compound. This high-throughput approach can accelerate the discovery of new reactions and the development of efficient synthetic routes. acs.org

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Prediction | Accelerated discovery of optimal reaction conditions. pku.edu.cn |

| Reagent Design | In silico design of novel chiral reagents with enhanced performance. acs.org |

| Automated Synthesis | High-throughput screening and optimization of synthetic routes. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-methoxy-N,2-dimethylbutanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis of this compound can be adapted from protocols for α,β-unsaturated Weinreb amides. For example, asymmetric hydrogenation (AH) of (E)-N-methoxy-N,2-dimethyl-3-phenylacrylamide involves using chiral catalysts (e.g., Rhodium complexes with Josiphos ligands) under hydrogen pressure (50–100 psi) in solvents like THF or MeOH at 25–40°C. Reaction optimization includes adjusting catalyst loading (1–5 mol%) and monitoring enantioselectivity via chiral HPLC . For saturated derivatives, reductive conditions (e.g., NaBH4 or catalytic hydrogenation) may follow Michael additions or conjugate reductions.

Q. How should researchers interpret NMR and IR spectroscopic data to confirm the structure of this compound?

- Methodological Answer : Key NMR signals include:

- ¹H NMR : Methoxy group (δ ~3.2–3.4 ppm, singlet), N-methyl groups (δ ~2.8–3.0 ppm, singlet or split due to coupling), and methyl/methylene protons (δ ~1.2–1.8 ppm).

- ¹³C NMR : Carbonyl (C=O) at δ ~165–175 ppm, methoxy (OCH3) at δ ~55–60 ppm, and N-methyl carbons at δ ~35–40 ppm.

IR spectroscopy confirms the amide C=O stretch at ~1640–1680 cm⁻¹ and methoxy C-O stretch at ~1100–1200 cm⁻¹. Compare with reference data for structurally similar Weinreb amides .

Advanced Research Questions

Q. What catalytic systems achieve high enantioselectivity in asymmetric hydrogenation of α,β-unsaturated this compound derivatives, and how are data contradictions resolved?

- Methodological Answer : Chiral Rhodium or Ruthenium catalysts with Josiphos or BINAP ligands are effective. For example, Rh/(R)-DTBM-Segphos achieves >90% enantiomeric excess (ee) in AH of (E)-N-methoxy-N,2-dimethyl-3-phenylacrylamide. Contradictions in ee values may arise from solvent polarity (e.g., THF vs. MeOH) or impurities in substrate preparation. Resolution involves:

- Kinetic studies to identify rate-limiting steps.

- Chiral stationary phase HPLC to validate ee.

- Computational modeling (DFT) to predict transition-state energetics .

Q. How can researchers address conflicting reactivity data in this compound-derived intermediates during multi-step syntheses?

- Methodological Answer : Conflicting data (e.g., unexpected byproducts or low yields) may stem from:

- Competing pathways : Use quenching experiments and LC-MS to trap intermediates.

- Steric effects : Modify substituents on the amide nitrogen or adjust reaction temperature.

- Catalyst deactivation : Pre-treat catalysts with reducing agents (e.g., H2 or silanes) to remove oxide layers.

Reference kinetic profiles from analogous Weinreb amide studies .

Q. What analytical strategies differentiate regioisomers or diastereomers in this compound-based reactions?

- Methodological Answer :

- Chromatography : Use chiral columns (e.g., Chiralpak IA/IB) with hexane/IPA gradients.

- X-ray crystallography : Resolve ambiguous structures by growing single crystals in EtOAc/hexane.

- NOE (Nuclear Overhauser Effect) NMR : Identify spatial proximity of methoxy and methyl groups in diastereomers .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.